N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C21H14N2O5S and its molecular weight is 406.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Microwave-Assisted Synthesis and Antimicrobial Activity : A study by Raval, Naik, and Desai (2012) utilized a microwave-assisted synthesis method to create various derivatives of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide. These compounds demonstrated significant antibacterial and antifungal activities against a variety of bacterial strains. This suggests potential antimicrobial applications for similar compounds including N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (Raval, Naik, & Desai, 2012).
Chemosensory Applications
- Cyanide Anion Detection : Wang et al. (2015) synthesized coumarin benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, which exhibited the ability to detect cyanide anions through a Michael addition reaction. This indicates potential use in chemical sensing applications, particularly for hazardous substances like cyanide (Wang et al., 2015).
Potential as Adenosine Receptor Ligands
- Adenosine Receptor Binding : A 2015 study by Cagide, Borges, Gomes, and Low explored the synthesis of chromone–thiazole hybrids, including 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides, as potential ligands for human adenosine receptors. This research suggests these compounds could have therapeutic applications, particularly in targeting adenosine receptors (Cagide et al., 2015).
Anticancer Properties
- Anticancer Activity : Ahn et al. (2020) synthesized and characterized 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one, which showed anti-cancer abilities against human colon cancer cells. This suggests potential applications of similar compounds in cancer therapy (Ahn et al., 2020).
Antioxidant Potential
- Antioxidant Properties : A study by Gadhave et al. (2022) on coumarin-based benzothiazole derivatives, including N-(benzothiazol-2-yl)-2-oxo-chromene-3-carboxamides, revealed antioxidant potential. This indicates these compounds could be beneficial in contexts where antioxidant properties are desired (Gadhave et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have shown inhibitory activity against cholinesterases and lipoxygenase enzymes .
Mode of Action
Lipoxygenase inhibitors, on the other hand, prevent the formation of leukotrienes, which are inflammatory mediators .
Biochemical Pathways
The compound may affect the cholinergic and lipoxygenase pathways. By inhibiting cholinesterases, it could potentially enhance cholinergic neurotransmission. By inhibiting lipoxygenase, it could potentially reduce inflammation .
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of Action
The compound’s action could potentially result in improved brain function (due to increased acetylcholine levels) and reduced inflammation (due to decreased leukotriene levels) .
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O5S/c24-15-10-19(28-16-4-2-1-3-13(15)16)20(25)23-21-22-14(11-29-21)12-5-6-17-18(9-12)27-8-7-26-17/h1-6,9-11H,7-8H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKOTWBMGXMPLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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